molecular formula C5H8N4O2 B073592 methyl 3,5-diamino-1H-pyrazole-4-carboxylate CAS No. 1572-13-0

methyl 3,5-diamino-1H-pyrazole-4-carboxylate

Cat. No.: B073592
CAS No.: 1572-13-0
M. Wt: 156.14 g/mol
InChI Key: DBRGFYZSJHOBGU-UHFFFAOYSA-N
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Description

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C5H8N4O2. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-diamino-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazine derivatives with β-keto esters. One common method includes the cyclization of hydrazine with ethyl acetoacetate under acidic conditions, followed by methylation of the resulting pyrazole intermediate . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while nucleophilic substitution can produce a variety of substituted pyrazoles .

Scientific Research Applications

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,5-diamino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diamino-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the methyl ester group.

    Methyl 3-amino-1H-pyrazole-4-carboxylate: Contains only one amino group at the 3-position.

    Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: Substituted with methyl groups instead of amino groups

Uniqueness

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate is unique due to the presence of two amino groups at the 3 and 5 positions, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRGFYZSJHOBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201197488
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572-13-0
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1572-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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